amine](/img/structure/B15271850.png)
[(4-Bromo-3-methylphenyl)methyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position The compound also contains an isobutyl group attached to the amine nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 4-bromo-3-methylbenzylamine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 4-bromo-3-methylbenzaldehyde with isobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an organic solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of (4-Bromo-3-methylphenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or alcohol, or amines in organic solvents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxy, alkoxy, or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
[(4-Bromo-3-methylphenyl)methyl]amine: Lacks the isobutyl group, which may result in different chemical and biological properties.
(4-Bromo-3-methylphenyl)methylamine: Contains a methyl group instead of an isobutyl group, potentially affecting its reactivity and interactions.
(4-Bromo-3-methylphenyl)methylamine: Contains an ethyl group, which may influence its solubility and pharmacokinetics.
The uniqueness of (4-Bromo-3-methylphenyl)methylamine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-4-5-12(13)10(3)6-11/h4-6,9,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
YEDSMGOSTKQJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNCC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


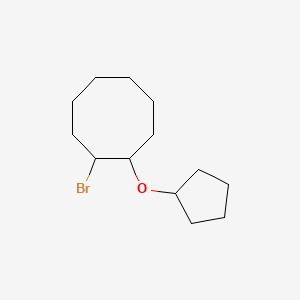
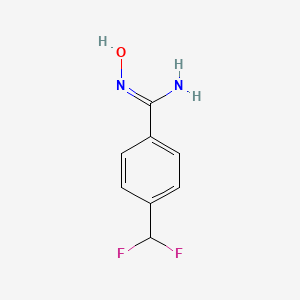

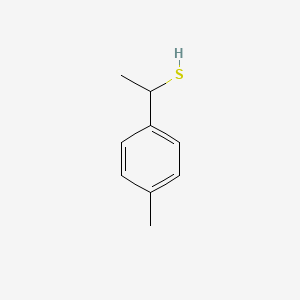
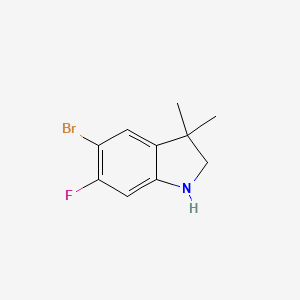
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)



![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
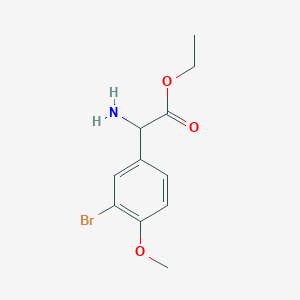
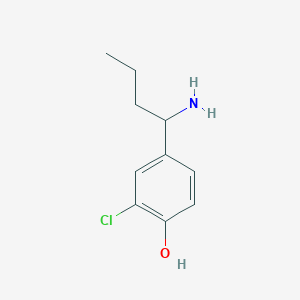
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)
